molecular formula C13H11Br2NO2S B10963596 4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide

Cat. No.: B10963596
M. Wt: 405.11 g/mol
InChI Key: OSHQFESCFXBWML-UHFFFAOYSA-N
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Description

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11Br2NO2S It is a sulfonamide derivative, characterized by the presence of bromine atoms and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-bromo-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonamide group and bromine atoms makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11Br2NO2S

Molecular Weight

405.11 g/mol

IUPAC Name

4-bromo-N-(2-bromo-4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11Br2NO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3

InChI Key

OSHQFESCFXBWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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